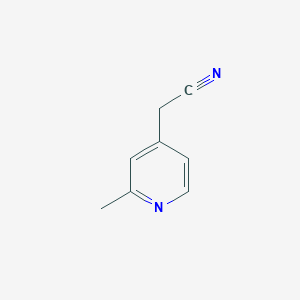
(2-Methyl-4-pyridinyl)acetonitrile
Übersicht
Beschreibung
“(2-Methyl-4-pyridinyl)acetonitrile” is a chemical compound with the CAS Number 851262-33-4 . It has a molecular weight of 132.16 and its IUPAC name is this compound . The compound appears as a yellow to brown liquid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown liquid . It has a molecular weight of 132.16 . The InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 represents its molecular structure .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
(2-Methyl-4-pyridinyl)acetonitrile has been studied for its role in photochemical reactions, particularly focusing on the dissociative photosubstitution reactions of ruthenium complexes. This research highlights the ligand substitution reaction triggered by irradiation, which involves the displacement of the acetonitrile ligand by nucleophiles like pyridine, 4-phenylpyridine, and 2-methylpyridine. The mechanism suggests a dissociative reaction pathway, facilitated by a reactive state accessed from an emissive condition at low temperatures. This work underlines the specificity of reactions involving acetonitrile and the potential for creating compounds with modified properties through photochemistry (Hecker, Fanwick, & McMillin, 1991).
Catalytic Systems
In the realm of catalysis, this compound is part of effective catalytic systems for reactions of aryl and alkyl bromides with styrene and methyl acrylate, demonstrating its utility in facilitating vinyl hydrogen replacement and hydrocondensation reactions. This work showcases the broad applicability of acetonitrile-containing systems in organic synthesis, offering pathways to stilbenes, β-alkylstyrenes, and conjugated addition products (Lebedev, Lopatina, Petrov, & Beletskaya, 1988).
Hyperpolarization Strategies
Acetonitrile's role extends into the field of NMR spectroscopy, where strategies for the hyperpolarization of acetonitrile and related ligands by SABRE (Signal Amplification by Reversible Exchange) have been developed. This innovative approach enhances the NMR signals of weakly interacting ligands, facilitating the study of biologically relevant, non-aromatic motifs. The research demonstrates acetonitrile's versatility as a ligand in hyperpolarization processes, improving the sensitivity and scope of NMR spectroscopic analysis (Mewis, Green, Cockett, Cowley, Duckett, Green, John, Rayner, & Williamson, 2014).
Luminescence in Lanthanide Complexes
The study of lanthanide podates has revealed how acetonitrile facilitates the formation of highly luminescent, heterodinuclear complexes. These complexes exhibit strong luminescence due to the structured interaction between the ligand and metal ions, suggesting applications in the design of materials with specific photophysical properties. The incorporation of acetonitrile in these complexes underscores its role in creating functional materials with predetermined luminescent characteristics (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Basicity Scale Development
Research on the spectrophotometric basicity scale in acetonitrile has contributed significantly to our understanding of chemical reactivity and solvent effects. By establishing a basicity scale, scientists have gained insights into the relative basicity of various compounds in acetonitrile, impacting the development of reactions and the synthesis of new compounds. This foundational work aids in predicting reaction outcomes and designing more efficient synthetic routes (Kaljurand et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methylpyridin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXCMHJYMLKKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2676983.png)

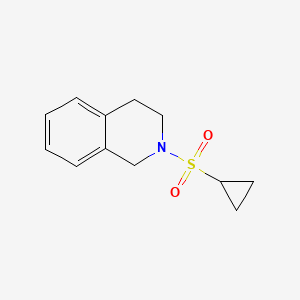


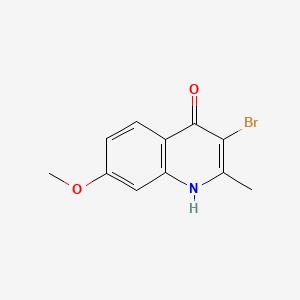
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)

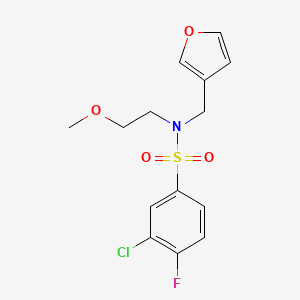
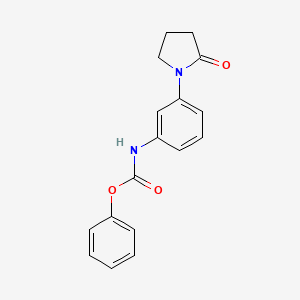
![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![(5-Bromopyridin-3-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2677003.png)
